Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Overview
Description
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- is a natural product found in various species of the Kopsia genus, such as Kopsia grandifolia and Kopsia officinalis . This compound belongs to the class of indole alkaloids and is known for its complex polycyclic structure, which includes multiple stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- involves a sequence of cascade reactions. One reported method includes an 8-step synthesis using readily available and inexpensive reagents and catalysts . Key steps in the synthesis include organocatalytic Michael-aldol condensation, a multistep anionic Michael-S_N2 cascade reaction, and a Mannich reaction interrupted Fischer indolization . Optimized reaction conditions, such as using dioxane at room temperature with 2 mol% catalyst, have been reported to yield the chiral building block in high yield and enantiomeric excess .
Industrial Production Methods: Industrial production methods for Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- are not well-documented in the literature. the synthetic routes developed in academic research can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reverse multidrug resistance in cancer cells by interacting with cellular transport proteins and altering their function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- is part of the Aspidosperma alkaloid family, which includes several structurally related compounds . Similar compounds include:
Minovincine: Another Aspidosperma alkaloid with a similar polycyclic structure but with a distinct C-20 oxygenation.
Pauciflorine: A related alkaloid that can be synthesized from minovincine through a few chemical steps.
Eburnane-type alkaloids: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
The uniqueness of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- lies in its specific stereochemistry and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl (1R,9R,16R,18R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18?,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLRRIUNGGQRTN-GKCDKPGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-51-3 | |
Record name | Kopsinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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